molecular formula C10H16ClNO B2713469 (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride CAS No. 54395-73-2

(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride

Katalognummer: B2713469
CAS-Nummer: 54395-73-2
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: HYRPDMOJNQURHZ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes .

Wirkmechanismus

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, recommended protective measures, and procedures for handling spills or leaks .

Zukünftige Richtungen

This involves speculating on potential future research directions. It could include potential applications of the compound, areas where more research is needed, or new methods of synthesizing or analyzing the compound .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Thionyl chloride" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde to form 4-phenylcyclohexanone", "Step 2: Reduction of 4-phenylcyclohexanone with sodium borohydride to form 4-phenylcyclohexanol", "Step 3: Conversion of 4-phenylcyclohexanol to 4-phenylcyclohexanone by oxidation with chromic acid", "Step 4: Condensation of 4-phenylcyclohexanone with ammonium acetate to form 4-phenyl-3,4-dihydroquinolin-2(1H)-one", "Step 5: Reduction of 4-phenyl-3,4-dihydroquinolin-2(1H)-one with sodium borohydride to form (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid", "Step 6: Conversion of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid to (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride by reaction with thionyl chloride" ] }

CAS-Nummer

54395-73-2

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C10H16ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1

InChI-Schlüssel

HYRPDMOJNQURHZ-RKDXNWHRSA-N

Isomerische SMILES

C1CC[C@@H]2[C@H](C1)CCCN2C(=O)Cl

SMILES

C1CCC2C(C1)CCCN2C(=O)Cl

Kanonische SMILES

C1CCC2C(C1)CCCN2C(=O)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.